![molecular formula C26H28N2O6 B12129678 1-[3-(Dimethylamino)propyl]-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-5-(2-methoxyphenyl)-3-pyrrolin-2-one](/img/structure/B12129678.png)
1-[3-(Dimethylamino)propyl]-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-5-(2-methoxyphenyl)-3-pyrrolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(Diméthylamino)propyl]-3-hydroxy-4-[(7-méthoxybenzo[d]furanne-2-yl)carbonyl]-5-(2-méthoxyphényl)-3-pyrrolin-2-one est un composé organique complexe doté d'une structure unique qui combine divers groupes fonctionnels
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 1-[3-(Diméthylamino)propyl]-3-hydroxy-4-[(7-méthoxybenzo[d]furanne-2-yl)carbonyl]-5-(2-méthoxyphényl)-3-pyrrolin-2-one implique plusieurs étapes, chacune nécessitant des réactifs et des conditions spécifiquesChaque étape peut impliquer des réactions telles que la substitution nucléophile, l'estérification et la cyclisation sous des températures et un pH contrôlés .
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l'optimisation de la voie de synthèse afin de maximiser le rendement et la pureté tout en minimisant les coûts et l'impact environnemental. Cela pourrait inclure l'utilisation de réacteurs à écoulement continu, de techniques de purification avancées et de principes de chimie verte .
Analyse Des Réactions Chimiques
Types de réactions
1-[3-(Diméthylamino)propyl]-3-hydroxy-4-[(7-méthoxybenzo[d]furanne-2-yl)carbonyl]-5-(2-méthoxyphényl)-3-pyrrolin-2-one peut subir diverses réactions chimiques, notamment:
Oxydation : Le groupe hydroxyle peut être oxydé en groupe carbonyle.
Réduction : Les groupes carbonyles peuvent être réduits en alcools.
Substitution : Le groupe diméthylamino peut participer à des réactions de substitution nucléophile.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants tels que le permanganate de potassium, les agents réducteurs tels que le borohydrure de sodium et les nucléophiles tels que les amines. Les conditions réactionnelles impliquent généralement des solvants, des températures et des catalyseurs spécifiques pour assurer la transformation souhaitée .
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation du groupe hydroxyle produirait une cétone, tandis que la réduction des groupes carbonyles produirait des alcools .
Applications de recherche scientifique
1-[3-(Diméthylamino)propyl]-3-hydroxy-4-[(7-méthoxybenzo[d]furanne-2-yl)carbonyl]-5-(2-méthoxyphényl)-3-pyrrolin-2-one a plusieurs applications de recherche scientifique:
Chimie : Utilisé comme élément de base dans la synthèse organique pour la préparation de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, y compris les propriétés antimicrobiennes et anticancéreuses.
Médecine : Étudié pour son potentiel comme agent thérapeutique dans diverses maladies.
Industrie : Utilisé dans le développement de nouveaux matériaux et de procédés chimiques.
Mécanisme d'action
Le mécanisme d'action du 1-[3-(Diméthylamino)propyl]-3-hydroxy-4-[(7-méthoxybenzo[d]furanne-2-yl)carbonyl]-5-(2-méthoxyphényl)-3-pyrrolin-2-one implique son interaction avec des cibles moléculaires et des voies spécifiques. Ce composé peut se lier à des enzymes ou à des récepteurs, modulant leur activité et conduisant à divers effets biologiques. Les voies et les cibles exactes dépendent de l'application et du contexte spécifiques.
Applications De Recherche Scientifique
1-[3-(Dimethylamino)propyl]-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-5-(2-methoxyphenyl)-3-pyrrolin-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-[3-(Dimethylamino)propyl]-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-5-(2-methoxyphenyl)-3-pyrrolin-2-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context.
Comparaison Avec Des Composés Similaires
Composés similaires
- 1-[3-(Diméthylamino)propyl]-3-hydroxy-4-[(7-méthoxybenzo[d]furanne-2-yl)carbonyl]-5-(2-méthoxyphényl)-3-pyrrolin-2-one
- 1-[3-(Diméthylamino)propyl]-3-hydroxy-4-[(7-méthoxybenzo[d]furanne-2-yl)carbonyl]-5-(2-méthoxyphényl)-3-pyrrolin-2-one
Unicité
Ce composé est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques distinctes. Comparé à des composés similaires, il peut présenter une réactivité, une stabilité et une activité biologique différentes, ce qui en fait une cible précieuse pour des recherches et des développements supplémentaires.
Propriétés
Formule moléculaire |
C26H28N2O6 |
|---|---|
Poids moléculaire |
464.5 g/mol |
Nom IUPAC |
1-[3-(dimethylamino)propyl]-4-hydroxy-3-(7-methoxy-1-benzofuran-2-carbonyl)-2-(2-methoxyphenyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C26H28N2O6/c1-27(2)13-8-14-28-22(17-10-5-6-11-18(17)32-3)21(24(30)26(28)31)23(29)20-15-16-9-7-12-19(33-4)25(16)34-20/h5-7,9-12,15,22,30H,8,13-14H2,1-4H3 |
Clé InChI |
AYHIVDNSVDQNGU-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCCN1C(C(=C(C1=O)O)C(=O)C2=CC3=C(O2)C(=CC=C3)OC)C4=CC=CC=C4OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(5Z)-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B12129599.png)

![2-amino-1-(3-chloro-4-methoxyphenyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12129601.png)
![2-[4-(2-methoxyphenyl)piperazin-1-yl]-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12129609.png)
![propan-2-yl {[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B12129617.png)




![Ethyl 2-{3-[(2-chlorophenyl)sulfanyl]propanamido}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B12129652.png)
![1-Methyl-3-[2-(morpholin-4-yl)ethyl]-1-phenylurea](/img/structure/B12129665.png)

![N-[2-(tert-butyl)phenyl]-2-(3-methyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiophe no[2,3-d]pyrimidin-2-ylthio))acetamide](/img/structure/B12129683.png)

